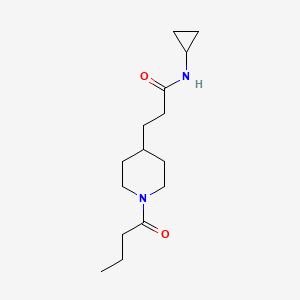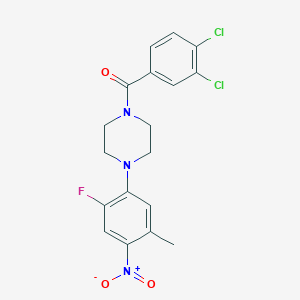
3-(1-butyryl-4-piperidinyl)-N-cyclopropylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-butyryl-4-piperidinyl)-N-cyclopropylpropanamide is a chemical compound that has gained significant attention from the scientific community due to its potential use as a pharmacological agent. This compound is commonly referred to as CPP-115 and is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. In
Wirkmechanismus
CPP-115 is a potent inhibitor of the enzyme 3-(1-butyryl-4-piperidinyl)-N-cyclopropylpropanamide aminotransferase. This enzyme is responsible for the breakdown of this compound, an inhibitory neurotransmitter in the brain. By inhibiting this compound aminotransferase, CPP-115 increases the levels of this compound in the brain, leading to an overall increase in inhibitory signaling.
Biochemical and Physiological Effects:
The increase in inhibitory signaling caused by CPP-115 has been shown to have a variety of biochemical and physiological effects. In animal models, CPP-115 has been shown to reduce drug-seeking behavior and increase the threshold for seizures. CPP-115 has also been shown to improve cognitive function and reduce anxiety-like behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of CPP-115 for lab experiments is its high potency and specificity for 3-(1-butyryl-4-piperidinyl)-N-cyclopropylpropanamide aminotransferase. This allows researchers to study the effects of this compound inhibition with a high degree of precision. However, one limitation of CPP-115 is its relatively short half-life, which can make it difficult to study its effects over longer periods of time.
Zukünftige Richtungen
There are a number of potential future directions for research on CPP-115. One area of interest is in the development of new pharmacological agents based on CPP-115. Another area of interest is in the study of the long-term effects of CPP-115 on brain function and behavior. Additionally, there is potential for the use of CPP-115 in the treatment of a variety of neurological and psychiatric disorders. Continued research on CPP-115 is likely to yield new insights into its potential uses and limitations.
In conclusion, CPP-115 is a chemical compound that has gained significant attention from the scientific community due to its potential use as a pharmacological agent. It is a potent inhibitor of the enzyme 3-(1-butyryl-4-piperidinyl)-N-cyclopropylpropanamide aminotransferase and has been studied for its potential use in the treatment of addiction, epilepsy, and other neurological disorders. While there are limitations to its use in lab experiments, there are a number of potential future directions for research on CPP-115. Continued research on this compound is likely to yield new insights into its potential uses and limitations.
Synthesemethoden
The synthesis of CPP-115 involves the reaction of piperidine-4-carboxylic acid with butyryl chloride in the presence of triethylamine. The resulting product is then reacted with cyclopropylamine to yield CPP-115. This synthesis method has been optimized to produce high yields of pure CPP-115.
Wissenschaftliche Forschungsanwendungen
CPP-115 has been extensively studied for its potential use as a pharmacological agent. One of the primary applications of CPP-115 is in the treatment of addiction. It has been shown to reduce drug-seeking behavior in animal models of addiction. CPP-115 has also been studied for its potential use in the treatment of epilepsy and other neurological disorders.
Eigenschaften
IUPAC Name |
3-(1-butanoylpiperidin-4-yl)-N-cyclopropylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-2-3-15(19)17-10-8-12(9-11-17)4-7-14(18)16-13-5-6-13/h12-13H,2-11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYLNRPBNYNDRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)CCC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816935 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-1,3-benzothiazol-2-ylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B4971063.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B4971078.png)
![(4-ethynylbenzyl){[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amine](/img/structure/B4971085.png)
![N-(2,5-dimethoxyphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4971092.png)
![N-cyclopropyl-4-methoxy-2-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4971099.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4971103.png)
![4-[(4-benzyl-1-piperidinyl)carbonyl]-2(1H)-quinolinone](/img/structure/B4971106.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B4971107.png)
![methyl 2-({N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4971110.png)
![N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B4971117.png)
![N-{5-[(ethylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B4971120.png)
![2-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4971127.png)
![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B4971133.png)